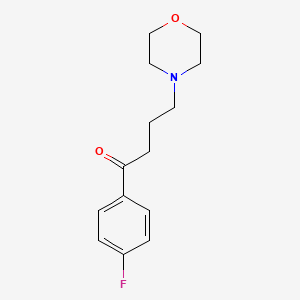

4'-氟-4-(吗啉基)丁酮

描述

The compound 4'-Fluoro-4-(morpholino)butyrophenone is a fluorinated butyrophenone derivative with a morpholine moiety. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied for various biological activities, including antiviral, antifungal, antibacterial, and antitumor properties. These studies provide insights into the potential applications and characteristics of 4'-Fluoro-4-(morpholino)butyrophenone by analogy.

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves multi-step organic reactions, starting from fluorinated raw materials. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involves a method that has been developed to obtain a new biologically active molecule with potential as a hepatitis B inhibitor . Another example is the synthesis of 5-fluoro-2-hydroxy butyrophenone, which starts from 4-fluorophenol and involves etherification, Friedel-Crafts acylation, and demethylation . These methods suggest that the synthesis of 4'-Fluoro-4-(morpholino)butyrophenone would likely involve similar strategies, utilizing fluorinated phenols and incorporating the morpholine group through appropriate functional group transformations.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry. For example, the crystal structure of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was determined by single crystal X-ray diffraction . Similarly, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by X-ray diffraction studies . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is important for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of fluorinated morpholine compounds is influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The papers provided do not detail specific chemical reactions of 4'-Fluoro-4-(morpholino)butyrophenone, but they do describe the reactivity of structurally related compounds. For instance, the synthesis of benzamide derivatives containing a fluorinated morpholine moiety involves the reaction of 2-fluoro-4-morpholinobenzenamine with substituted benzoyl chloride . These reactions are typically carried out under reflux conditions in organic solvents, indicating that the synthesis of 4'-Fluoro-4-(morpholino)butyrophenone would also involve careful control of reaction conditions to achieve the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated morpholine compounds are characterized by various spectroscopic techniques. The melting point, IR, MS, 1H-NMR, and 13C-NMR spectroscopy are used to characterize the structure of 5-fluoro-2-hydroxy butyrophenone . These properties are essential for identifying the compound and confirming its purity. The presence of the fluorine atom is known to influence the physical properties, such as boiling and melting points, due to its high electronegativity and the ability to form strong intermolecular interactions. The biological activity assays, such as antifungal and antibacterial screenings, provide additional information on the chemical properties related to the compound's mode of action .

科学研究应用

抗结核活性

4'-氟-4-(吗啉基)丁酮衍生物已显示出有希望的抗菌活性。一项研究合成了各种衍生物,包括具有吗啉基的衍生物,这些衍生物表现出显着的抗菌特性 (Sathe、Jaychandran、Sreenivasa 和 Jagtap,2011)。

农业生物活性

对相关化合物 5-氟-2-羟基丁酮的研究表明,它对各种农业植物真菌和杂草物种具有有效的抗真菌和除草活性 (Xin、Du、Lan 和 Wu,2013)。

杀幼虫活性

一系列与吗啉基苯基连接的嘧啶衍生物,包括 5-氟-N4-(3-(4-取代苄基氨基)苯基)-N2-(4-吗啉基苯基)嘧啶-2,4-二胺,对不同时间暴露的幼虫表现出显着的杀幼虫活性 (Gorle、Maddila、Chokkakula、Lavanya、Singh 和 Jonnalagadda,2016)。

抗增殖活性

合成了一个新型的生物活性杂环化合物,即 (4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉基)甲酮,并对其抗增殖活性进行了评价。其分子结构得到表征,显示出由于分子间和分子内氢键而具有稳定性 (Prasad、Anandakumar、Raghu、Reddy、Urs 和 Naveen,2018)。

降压药

研究了丁酮衍生物,包括丁酮上具有对氟取代的衍生物,在大鼠中的降压活性,显示出作为降压药的潜力,且中枢神经系统活性降低 (Lednicer、Emmert、Rudzik 和 Graham,1975)。

安全和危害

作用机制

Target of Action

It’s worth noting that butyrophenones, a class of compounds to which this compound belongs, are known to interact with dopamine receptors, particularly the d2 subtype . These receptors play a crucial role in the regulation of mood, reward, and motor control.

Mode of Action

Based on the known actions of butyrophenones, it can be inferred that this compound may act as an antagonist at dopamine receptors, inhibiting the actions of dopamine and potentially other neurotransmitters .

Biochemical Pathways

Butyrophenones are known to influence the dopaminergic pathways in the brain, particularly those involved in mood regulation and motor control .

Result of Action

Based on the known effects of butyrophenones, it can be inferred that this compound may have antipsychotic effects due to its potential antagonistic action on dopamine receptors .

属性

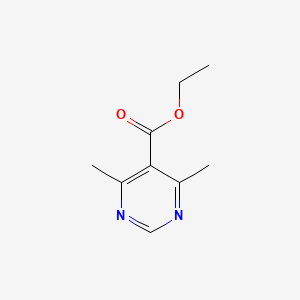

IUPAC Name |

1-(4-fluorophenyl)-4-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c15-13-5-3-12(4-6-13)14(17)2-1-7-16-8-10-18-11-9-16/h3-6H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJFBTBPFKSJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958977 | |

| Record name | 1-(4-Fluorophenyl)-4-(morpholin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3800-15-5 | |

| Record name | Butyrophenone, 4'-fluoro-4-(morpholino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-(morpholin-4-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)

![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)

![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)

![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)